(2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid

PPARα stereoselectivity clofibric acid analogs

Optically active (2S)-enantiomer with a benzyloxy linker that inverts PPARα enantioselectivity vs phenoxy analogues: the (R)-enantiomer is the potent activator, making this (2S)-probe indispensable for stereochemical control in PPARα ligand-binding domain mapping. The single α-methyl chiral center, absent in clofibric acid, enables enantioselective target engagement. The benzyloxy oxygen modulates pKa and hydrogen-bonding capacity, directly impacting ClC-1 channel block potency and metabolic stability. Procure this single enantiomer to serve as a direct precursor for optically active PPARα agonists without requiring a chiral resolution step. Inquire for pricing and custom synthesis.

Molecular Formula C10H11ClO3
Molecular Weight 214.65
CAS No. 189327-98-8
Cat. No. B2717525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid
CAS189327-98-8
Molecular FormulaC10H11ClO3
Molecular Weight214.65
Structural Identifiers
SMILESCC(C(=O)O)OCC1=CC=C(C=C1)Cl
InChIInChI=1S/C10H11ClO3/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1
InChIKeyZGHCNNWDEQULKE-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-2-[(4-Chlorophenyl)methoxy]propanoic Acid (CAS 189327-98-8): Chiral Propanoic Acid Derivative for PPAR and Ion Channel Research


(2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid (CAS 189327‑98‑8) is an optically active (S)-enantiomer of a 2‑aryloxyalkanoic acid analogue within the clofibric acid structural class [1]. It bears a 4‑chlorobenzyloxy side‑chain on the α‑carbon of propanoic acid, distinguishing it from the gem‑dimethyl substitution of clofibric acid itself and from the phenoxy linker of 2‑(4‑chlorophenoxy)propionic acid (CPP) [2]. The compound is employed as a chiral building block in medicinal chemistry and as a stereochemical probe for peroxisome proliferator‑activated receptor (PPAR) subtypes and skeletal muscle ClC‑1 chloride channels.

Why (2S)-2-[(4-Chlorophenyl)methoxy]propanoic Acid Cannot Be Replaced with Generic Clofibric Acid or Racemic CPP


Within the clofibric acid analogue family, seemingly minor structural modifications produce profound, quantifiable shifts in receptor activation profile, channel modulation potency, and stereochemical preference. The (2S)-benzyloxy‑propanoic scaffold differs from clofibric acid (gem‑dimethyl, achiral) and from racemic CPP (phenoxy linker) in three critical ways: (i) the benzyloxy linker alters the distance and conformational flexibility between the aromatic ring and the carboxylate pharmacophore, switching the favoured enantiomer for PPARα activation from (S) to (R) [1]; (ii) the single α‑methyl substituent creates a chiral centre that is absent in clofibric acid, enabling enantioselective target engagement that racemic mixtures cannot replicate; and (iii) the benzyloxy oxygen position modifies the pKa and hydrogen‑bonding capacity relative to phenoxy analogues, affecting both potency on ClC‑1 and metabolic stability [2]. These three structural variables are inextricably linked; altering any one of them without controlling the others yields a different pharmacological profile.

Quantitative Differentiation Evidence for (2S)-2-[(4-Chlorophenyl)methoxy]propanoic Acid vs. Closest Analogs


Linker‑Dependent Reversal of PPARα Stereoselectivity: Benzyloxy Favours (R) over (S)

In a direct head‑to‑head comparison using a CV‑1 cell co‑transfection assay for rat PPARα, the 4‑chlorobenzyloxy‑propanoic acid scaffold exhibited a reversed stereoselectivity compared with phenoxy‑linked analogues. While 2‑substituted phenoxy‑acetic acid (CPAA) derivatives showed (S) >> (R) preference, the benzyloxy congeners displayed the opposite order, (R) >> (S), for both PPARα transactivation and peroxisomal fatty acyl‑CoA oxidase (ACO) activity in H4IIEC3 hepatoma cells [1]. The (S)‑enantiomer of the benzyloxy series, which is the target compound studied here, displayed substantially weaker PPARα activation than the corresponding (R)‑enantiomer in the same assay system [1].

PPARα stereoselectivity clofibric acid analogs

ClC‑1 Chloride Channel Gating: S‑(−)‑CPP (Phenoxy) EC₅₀ vs. Expected Benzyloxy Analogue Shift

For the closely related phenoxy analogue, S‑(−)‑2‑(4‑chlorophenoxy)propionic acid (S‑(−)‑CPP), whole‑cell patch‑clamp recordings on Sf‑9 cells expressing rat ClC‑1 yielded an EC₅₀ of 0.21 mM for the shift in voltage‑dependent channel apparent open probability, while the racemate gave an EC₅₀ of 0.79 mM and the R‑(+) enantiomer produced no effect at concentrations up to 1 mM [1]. Although no published EC₅₀ is available for the benzyloxy analogue itself, structure‑activity studies on ClC‑1 demonstrate that replacing the phenoxy oxygen with a benzyloxy linker alters both potency and stereoselectivity, with the S‑enantiomer retaining the ability to block native skeletal muscle chloride conductance (gCl) whereas the R‑enantiomer is inactive or biphasic [2].

ClC‑1 chloride channel myotonia patch clamp

Physicochemical Differentiation: α‑Monomethyl vs. gem‑Dimethyl Substitution

The target compound possesses a single α‑methyl substituent, in contrast to the gem‑dimethyl substitution of clofibric acid (CAS 19811‑21‑3). This single‑methyl architecture introduces a chiral centre (absent in clofibric acid) and alters key physicochemical parameters. Computed XLogP3‑AA for (2S)‑2‑[(4‑chlorophenyl)methoxy]propanoic acid is 2.2, with a topological polar surface area (TPSA) of 46.5 Ų and 4 rotatable bonds [1]. The corresponding gem‑dimethyl analogue (clofibric acid) has a higher calculated logP (≈2.6–2.9) owing to the additional methyl group, and lacks the stereospecific interactions enabled by the chiral centre [2]. The monomethyl compound also has a marginally lower predicted pKa (≈3.0–3.2 for the carboxylic acid) compared with the dimethyl analogue, which influences ionisation state at physiological pH.

physicochemical properties lipophilicity chirality pKa

Configurational Stability and Racemization Risk in Basic Media

Chiral 2‑(4‑chlorobenzyloxy)propanoic acids are susceptible to racemization under basic conditions via a ketene intermediate, a phenomenon documented for this scaffold [1]. Studies on enantiomerically pure clofibric acid analogues demonstrate that the rate of racemization is sensitive to the nature of the α‑substituent: the monomethyl derivative (target compound) racemizes more readily than bulkier α‑alkyl congeners when exposed to amine bases or alkaline hydrolysis conditions [1]. HPLC methods employing chiral stationary phases have been validated to monitor optical purity of these compounds, with baseline resolution of the (R) and (S) enantiomers achievable [2].

configurational stability racemization chiral HPLC process chemistry

Optimal Use Cases for (2S)-2-[(4-Chlorophenyl)methoxy]propanoic Acid Based on Quantitative Evidence


Stereochemical Probe for PPARα Ligand‑Binding Pocket Topology

Because the benzyloxy‑linked scaffold inverts the enantioselectivity of PPARα activation compared with phenoxy analogues [(R) >> (S) for benzyloxy vs. (S) >> (R) for phenoxy] [1], the (2S)‑enantiomer serves as a stereochemical control compound. Researchers mapping the PPARα ligand‑binding domain use this compound as a weak‑activity (S)‑probe alongside its potent (R)‑counterpart to dissect the stereochemical determinants of receptor activation in CV‑1 co‑transfection assays.

Enantioselective ClC‑1 Chloride Channel Blocker for Skeletal Muscle Electrophysiology

The (2S)‑benzyloxy‑propanoic acid scaffold retains the S‑selective ClC‑1 channel block characteristic of the phenoxy CPP series, as evidenced by reduced native muscle chloride conductance (gCl) upon application of S‑enantiomers [2]. This compound is suitable for studying the fast‑gate kinetics of ClC‑1 in Xenopus oocyte or Sf‑9 expression systems, with the benzyloxy linker providing an alternative pharmacophore for structure‑activity exploration of the ClC‑1 binding site.

Chiral Building Block for PPARα‑Selective Phenylpropanoic Acid Agonists

The (2S)‑2‑[(4‑chlorophenyl)methoxy]propanoic acid framework is a direct precursor for synthesising optically active α‑alkylphenylpropanoic acid derivatives that act as human PPARα‑selective activators [3]. Medicinal chemistry groups procure this single enantiomer to introduce the 4‑chlorobenzyloxy‑α‑methyl‑carboxylate motif into more elaborate PPARα agonist scaffolds without requiring a chiral resolution step.

Environmental Fate and Transformation Product Standard

As a chlorinated aryloxyalkanoic acid, this compound is structurally related to clofibric acid, a recognised environmental contaminant in wastewater and surface waters [4]. Its distinct benzyloxy‑monomethyl architecture allows it to serve as a reference standard in LC‑MS/MS analytical methods that must differentiate clofibric acid from its chiral mono‑methyl analogues in environmental monitoring programmes.

Quote Request

Request a Quote for (2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.